molecular formula C17H11ClF2N2O2 B2749306 Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate CAS No. 1207005-66-0

Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate

Cat. No.: B2749306
CAS No.: 1207005-66-0
M. Wt: 348.73
InChI Key: CVVKZCMAEJVNAI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by three key substituents:

  • Position 2: Methyl carboxylate group.
  • Position 4: (3,4-Difluorophenyl)amino moiety.
  • Position 6: Chloro substituent.

Properties

IUPAC Name

methyl 6-chloro-4-(3,4-difluoroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-8-15(11-6-9(18)2-5-14(11)22-16)21-10-3-4-12(19)13(20)7-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVKZCMAEJVNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Methyl 6-methoxy-2-arylquinoline-4-carboxylate (Compound 6a, )
  • Substituents :
    • Position 2: Aryl group (e.g., phenyl).
    • Position 4: Methoxy group.
    • Position 6: Methoxy group.
  • Synthesis: Prepared via methylation of 6-methoxy-2-arylquinoline-4-carboxylic acid using methyl iodide and potassium carbonate in acetone .
  • Key Differences: The target compound features a chloro group at position 6 instead of methoxy. The (3,4-difluorophenyl)amino group at position 4 replaces the methoxy group, likely altering hydrogen-bonding capabilities.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate ()
  • Substituents :
    • Position 2: Methyl group.
    • Position 3: Carboxylate.
    • Position 4: Phenyl group.
    • Position 6: Chloro group.
  • Biological Relevance : Reported as an anti-tuberculosis agent .
  • Key Differences: The carboxylate group at position 3 (vs. position 2 in the target) may affect binding interactions. The phenyl group at position 4 lacks the fluorine atoms present in the target’s difluorophenylamino group.
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid ()
  • Substituents :
    • Position 2: 4-Isopropylphenyl.
    • Position 4: Carboxylic acid.
    • Position 6: Chloro.
  • Key Differences: The carboxylic acid at position 4 (vs. methyl carboxylate at position 2 in the target) impacts solubility and ionization state. The isopropylphenyl group introduces bulkier hydrophobicity compared to the difluorophenylamino group.

Physicochemical and Functional Comparisons

Electronic Effects
  • Trifluoromethyl Groups: Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate () features a strong electron-withdrawing trifluoromethyl group at position 2, which may confer distinct reactivity compared to the target’s methyl carboxylate .

Data Tables

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Position 2 Position 4 Position 6 Key Functional Groups Reference
Target Compound Methyl carboxylate (3,4-Difluorophenyl)amino Chloro Ester, Fluorinated amine -
Methyl 6-methoxy-2-arylquinoline-4-carboxylate Aryl Methoxy Methoxy Methoxy, Aryl
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Methyl Phenyl Chloro Methyl, Phenyl
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 4-Isopropylphenyl Carboxylic acid Chloro Isopropylphenyl, Acid
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate Trifluoromethyl Chloro Methyl Trifluoromethyl

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility Key Substituent Effects
Target Compound ~350.7* Likely moderate (ester group) Fluorine enhances lipophilicity
6-Chloro-2-(2-Methylphenyl)Quinoline-4-Carboxylic Acid () 297.73 Slight in DMSO, chloroform Carboxylic acid increases polarity
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate () 303.66 Not reported Trifluoromethyl enhances stability

*Calculated based on molecular formula.

Biological Activity

Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate (CAS No. 1207005-66-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its diverse biological activities. The molecular formula is C17H11ClF2N2O2C_{17}H_{11}ClF_2N_2O_2 with a molecular weight of 348.7 g/mol. The structural characteristics contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC17H11ClF2N2O2C_{17}H_{11}ClF_2N_2O_2
Molecular Weight348.7 g/mol
CAS Number1207005-66-0

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds in the quinoline class often exhibit their effects through:

  • Inhibition of Enzymes : Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
  • Intercalation into DNA : These compounds may intercalate into DNA strands, disrupting replication and transcription processes.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that similar quinoline derivatives can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested :
    • NCI-H23 (non-small cell lung cancer)
    • HCT-15 (colon cancer)
    • SF-295 (CNS cancer)
    • NCI/ADR-RES (ovarian cancer)
    • DU-145 (prostate cancer)
  • Mechanism : The anticancer activity is often associated with the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

Recent studies have explored the biological activities of related quinoline derivatives:

  • Study on Quinoline Derivatives :
    • A study demonstrated that certain quinoline-based compounds showed IC50 values in low micromolar ranges against various cancer cell lines, indicating potent anticancer activity .
  • Inhibition of Tubulin Polymerization :
    • Some derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, highlighting their potential as anti-cancer agents .
  • Docking Studies :
    • Molecular docking studies have suggested that quinoline derivatives can interact with key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), further validating their potential as therapeutic agents .

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